8-Phenylimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNHJWWYANDCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN3C2=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Phenylimidazo 1,2 a Pyrazine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Imidazo[1,2-a]pyrazine (B1224502) Core
The design of an efficient synthesis for the imidazo[1,2-a]pyrazine core begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. The primary strategic disconnections for the imidazo[1,2-a]pyrazine ring system are centered around the formation of the imidazole (B134444) and pyrazine (B50134) rings.
A primary and widely employed disconnection strategy involves breaking the N1-C2 and C2-N3 bonds of the imidazole ring. This leads back to a 2-aminopyrazine (B29847) derivative and a two-carbon electrophilic synthon, which is typically derived from an α-haloketone. This approach is the basis for the classical Chichibabin-type cyclocondensation reactions.
Another key disconnection targets the C8-N7 and C6-C5 bonds of the pyrazine ring. This strategy is less common but can be envisioned in multi-component reaction approaches where the pyrazine ring is constructed around a pre-formed imidazole precursor.
For the specific target of 8-phenylimidazo[1,2-a]pyrazine, a crucial disconnection is that of the C8-phenyl bond. This disconnection suggests the use of a pre-functionalized pyrazine ring bearing a leaving group at the 8-position, which can then be subjected to a palladium-catalyzed cross-coupling reaction with a phenylating agent. Alternatively, the phenyl group can be introduced at an earlier stage on the pyrazine starting material.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound has been accomplished through a variety of classical and modern synthetic methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclocondensation Reactions Employing Substituted Pyrazines and α-Haloketones
The most traditional and straightforward route to the imidazo[1,2-a]pyrazine scaffold is the cyclocondensation reaction between a 2-aminopyrazine and an α-haloketone. In the context of synthesizing this compound, this would typically involve the reaction of 2-amino-3-phenylpyrazine with an α-haloketone. The reaction proceeds via initial N-alkylation of the exocyclic amino group of the pyrazine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
A related approach involves the condensation of 3-amino-6-chloropyridazine (B20888) with 2-bromoacetophenone (B140003) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine, a structurally similar core, in good yield (89%). researchgate.net This highlights the versatility of this condensation strategy for related heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Strategies for Phenyl Moiety Introduction
Modern synthetic strategies often rely on the power of palladium-catalyzed cross-coupling reactions to introduce the phenyl moiety at the C8 position of the imidazo[1,2-a]pyrazine core. This approach offers greater flexibility and allows for the late-stage introduction of the phenyl group. An efficient "one-pot" selective functionalization at C3/C6 of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation. nih.gov This methodology can be conceptually extended to the C8 position. The procedure is effective even in the presence of a methyl thioether group at C8, which can subsequently be engaged in another cross-coupling reaction to furnish 3,6,8-trisubstituted imidazo[1,2-a]pyrazines. nih.gov
For the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives, palladium-catalyzed reactions between the parent heterocycle and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation have been shown to provide the coupled products in good to excellent yields. nih.gov This demonstrates the potential of palladium catalysis for constructing complex aryl-substituted imidazo-fused heterocycles.
Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyrazine Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a particularly effective method for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be adapted for their pyrazine analogues. mdpi.combio-conferences.orgmdpi.com
In a typical GBB reaction for this scaffold, a 2-aminopyrazine, an aldehyde, and an isocyanide are combined to directly form the 3-aminoimidazo[1,2-a]pyrazine core. bio-conferences.orgmdpi.com For instance, the reaction of 2-aminopyrazine with an aldehyde and trimethylsilylcyanide (TMSCN) in methanol (B129727) under microwave irradiation, catalyzed by scandium triflate, provides a route to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org This methodology offers a high degree of molecular diversity as different aldehydes and isocyanides can be employed. An iodine-catalyzed one-pot three-component condensation between an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide also affords imidazopyrazine derivatives in good yields. researchgate.net
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Yb(OTf)₃ | DCM/MeOH | 100 °C (MW) | 1 h | 89-98 |
| NH₄Cl | MeOH | RT | - | Moderate |
| Iodine (10 mol%) | - | RT | - | Good |
Table 1: Conditions for Multi-Component Synthesis of Imidazo[1,2-a]pyrazine Analogues mdpi.comresearchgate.netbeilstein-journals.org
Microwave-Assisted Synthesis Approaches
Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. lookchem.comresearchgate.net The synthesis of imidazo[1,2-a]pyrazines and their derivatives has significantly benefited from this technology.
For example, the synthesis of 3-aminoimidazo[1,2-a]pyridine and pyrazine libraries has been efficiently achieved through fluorous multicomponent reactions under microwave irradiation. nih.gov The use of microwave heating dramatically reduces the reaction times for both the initial MCR and subsequent cross-coupling reactions. nih.gov In another instance, the reaction of 2-aminopyridines with α-bromoketones under solvent-free microwave irradiation provides highly substituted imidazo[1,2-a]pyridines in less than two minutes. organic-chemistry.org
A one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines involves the in-situ generation of α-iodo acetophenone (B1666503) from acetophenone, succinamide, and iodine, followed by reaction with 2-aminopyridine. lookchem.com This method avoids the use of lachrymatory α-haloketones and employs a green solvent system of polyethylene (B3416737) glycol and water. lookchem.com
| Reactants | Conditions | Time | Yield (%) |
| 2-Aminopyridine, α-bromoketone | Solvent-free, MW | < 2 min | High |
| Acetophenone, Succinamide, Iodine, 2-Aminopyridine | PEG-water, MW (350W, 95-100°C) | 6-8 min | Good |
| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, alkyl bromides | DMF, K₂CO₃, MW (100°C) | 15 min | up to 85 |
Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Analogues lookchem.comorganic-chemistry.orgnih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, catalyst, base, temperature, and reaction time.
In the context of MCRs for imidazo[1,2-a]pyridine synthesis, a screening of catalysts for the GBB reaction revealed that Yb(OTf)₃ as a Lewis acid catalyst under microwave irradiation at 100 °C provided excellent yields (89–98%) of the desired products. beilstein-journals.org For the synthesis of 2-arylimidazo[1,2-a]pyrimidinones via N-alkylation, a systematic optimization of the base and solvent showed that using potassium carbonate in dry DMF at 100 °C under microwave irradiation gave the best results, with yields up to 85%. nih.gov
For palladium-catalyzed cross-coupling reactions, the choice of ligand is often critical for achieving high efficiency. While some ligand-free systems have been reported, the use of specific phosphine (B1218219) ligands can significantly improve the outcome of the reaction. nih.gov The optimization of temperature is also vital; for instance, in the microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines, a temperature of 95-100 °C was found to be optimal. lookchem.com
Chemo- and Regioselective Synthesis of this compound Isomers
The precise control of substituent placement on the imidazo[1,2-a]pyrazine core is critical for modulating its biological and chemical properties. Researchers have developed synthetic strategies that allow for the chemo- and regioselective introduction of functional groups, particularly at the C8 position, leading to specific isomers of this compound and its derivatives.
A key strategy for achieving regioselectivity involves the direct functionalization of a pre-formed imidazo[1,2-a]pyrazine scaffold. For instance, the synthesis of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives has been accomplished through a two-step process. tsijournals.com This process begins with the synthesis of an 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine intermediate. The bromine atom at the C8 position then serves as a handle for introducing various amino groups via nucleophilic substitution reactions. tsijournals.com This method allows for the selective installation of a wide range of substituents at the C8 position, leading to a library of diverse molecules. tsijournals.com
The structural confirmation of these regioselectively synthesized compounds is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. tsijournals.com For example, in the synthesis of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the starting material is 6-methyl-8-bromo-2-phenylimidazo[1,2-a]pyrazine, which is then treated with morpholine (B109124) to yield the desired C8-substituted product. tsijournals.com This selective functionalization highlights the ability to control the substitution pattern on the imidazo[1,2-a]pyrazine ring system.
Table 1: Examples of Regioselective Synthesis of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 6-methyl-8-bromo-2-phenylimidazo[1,2-a]pyrazine | Morpholine | 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | tsijournals.com |
| 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Various Amines | 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives | tsijournals.com |
| 2-aryloylimidazole derivatives | 2-bromoacetophenones and ammonium (B1175870) acetate (B1210297) | 6,8-diarylimidazo[1,2-a]pyrazines | tubitak.gov.tr |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound and its analogues. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, employing safer solvents, and improving energy efficiency.
One notable green chemistry approach involves the use of microwave irradiation to accelerate reactions and reduce the need for high temperatures and long reaction times. The synthesis of 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives has been successfully achieved using microwave-assisted synthesis. tubitak.gov.tr This method offers significant advantages over conventional reflux heating, including higher yields and shorter reaction times, while minimizing waste and pollution. tubitak.gov.tr
The replacement of hazardous reagents is another key aspect of green chemistry in this context. For example, to avoid the use of hazardous molecular bromine in the synthesis of phenacyl bromides, which are precursors to imidazo[1,2-a]pyrazines, a greener method utilizing copper bromide in ethyl acetate has been employed. tsijournals.com
Furthermore, the use of environmentally benign solvents is a cornerstone of green chemistry. The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction for the synthesis of imidazo[1,2-a]pyrazines has been successfully carried out in eucalyptol, a green solvent. researchgate.net This reaction, which combines an aminoazine, an aldehyde, and an isonitrile, benefits from the use of eucalyptol, which is a renewable and biodegradable solvent. researchgate.net The use of such green solvents provides a more sustainable alternative to traditional volatile organic solvents.
Table 2: Comparison of Conventional and Green Synthesis Methods for Imidazo[1,2-a]pyrazine Derivatives
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Reflux | Acetic acid, heat | Standard laboratory procedure | tubitak.gov.tr |
| Microwave Irradiation | Minimal solvent, microwave energy | Higher yields, shorter reaction times, reduced waste | tubitak.gov.tr |
| Green Bromination | Copper bromide in ethyl acetate | Avoids hazardous molecular bromine | tsijournals.com |
| Multicomponent Reaction in Green Solvent | Eucalyptol, acid catalysis | Use of a renewable and biodegradable solvent | researchgate.net |
Elucidation of Reaction Mechanisms and Kinetics in 8 Phenylimidazo 1,2 a Pyrazine Formation
Mechanistic Pathways of Imidazo[1,2-a]pyrazine (B1224502) Ring Closure
The formation of the imidazo[1,2-a]pyrazine ring system is most classically achieved through the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. This process, often referred to as a Tschitschibabin-type reaction, involves a sequence of nucleophilic substitution and cyclizative condensation.
The primary mechanistic pathway for the synthesis of a 2-substituted imidazo[1,2-a]pyrazine, which serves as a foundational model, proceeds as follows:
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 2-aminopyrazine ring on the electrophilic α-carbon of the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one). This step is an SN2 reaction that displaces the halide ion and forms a key intermediate, an N-alkylated pyrazinium salt. royalsocietypublishing.org Studies have indicated that the endocyclic nitrogen, not being adjacent to the primary amine, is the most nucleophilic site. ucl.ac.uk
Intramolecular Cyclization: The pyrazinium salt intermediate then undergoes an intramolecular condensation. The exocyclic amino group attacks the carbonyl carbon of the ketone moiety, leading to the formation of a five-membered ring and generating a hydroxyl-containing bicyclic intermediate (an imidazoline (B1206853) derivative).
Dehydration: The final step is the elimination of a water molecule (dehydration) from this intermediate, which results in the formation of a double bond and the aromatization of the fused ring system to yield the stable imidazo[1,2-a]pyrazine product.
An alternative and prominent pathway involves a one-pot, three-component reaction, often catalyzed by a Lewis acid such as iodine. rsc.org This mechanism typically proceeds through:
Imine Formation: Condensation between 2-aminopyrazine and an aldehyde (e.g., benzaldehyde) forms a Schiff base (imine) intermediate.
Lewis Acid Activation & Cycloaddition: The iodine catalyst activates the imine, facilitating a nucleophilic attack by an isocyanide. This undergoes a subsequent [4+1] cycloaddition to generate a new intermediate, which then rearranges and aromatizes to form the final imidazo[1,2-a]pyrazine core. rsc.org
Role of Catalysts and Reagents in Directed Synthesis of 8-Phenylimidazo[1,2-a]pyrazine
The directed synthesis of this compound requires precise control of regioselectivity. While the classic condensation of 2-aminopyrazine with a phenyl-α-haloketone yields a 2-phenyl derivative, obtaining the 8-phenyl isomer necessitates a different strategy. A common approach involves the use of a pre-functionalized pyrazine (B50134) ring or post-synthesis modification of the imidazo[1,2-a]pyrazine core. For instance, starting with 2-amino-3-phenylpyrazine or employing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) on an 8-bromoimidazo[1,2-a]pyrazine (B1277482) intermediate are viable routes.
Catalysts and reagents play a pivotal role in promoting the ring-forming reactions, enhancing yields, and influencing reaction times. A variety of catalytic systems have been developed, ranging from base-catalyzed to metal-catalyzed and metal-free conditions.
| Catalyst/Reagent | Starting Materials | Solvent | Conditions | Purpose/Role |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-Aminopyridine, Phenacyl bromide | Aqueous Ethanol | Room Temp | Acts as a base to facilitate the intramolecular cyclization and dehydration steps. royalsocietypublishing.org |
| Iodine (I₂) (Lewis Acid) | 2-Aminopyrazine, Aryl aldehyde, Isocyanide | Ethanol | Room Temp | Catalyzes a three-component reaction by activating the in-situ formed imine for cycloaddition. rsc.org |
| Copper(I) Iodide (CuI) | N-pyridylenaminones | Not specified (Open Air) | Not specified | Catalyzes intramolecular oxidative C-H amidation to form the fused imidazole (B134444) ring. beilstein-journals.org |
| Iron(III) Chloride (FeCl₃) (Lewis Acid) | 2-Aminopyridines, Nitroolefins | Not specified | Not specified | Identified as a superior Lewis acid for catalyzing the cascade reaction between the starting materials. bio-conferences.org |
| None (Catalyst-Free) | 2-Aminopyridines, α-Bromoketones | None (Solvent-Free) | Microwave Irradiation | Microwave energy accelerates the reaction, allowing for a rapid, clean, and high-yielding synthesis without a catalyst. researchgate.net |
This table presents examples from related imidazo[1,2-a]pyridine (B132010) and pyrazine syntheses to illustrate the diversity of catalytic systems.
Kinetic Studies of Key Synthetic Steps and Rate-Determining Processes
Detailed kinetic studies specifically documenting the reaction rates for the synthesis of this compound are not extensively available in the reviewed literature. However, based on the established mechanistic pathways, the rate-determining step (RDS) can be inferred.
N-Alkylation as RDS: The initial SN2 reaction between the 2-aminopyrazine and the α-haloketone can be the rate-limiting step. The rate would be dependent on the concentration of both reactants and influenced by factors such as the nucleophilicity of the pyrazine nitrogen, the nature of the leaving group (halide), and steric hindrance.
Cyclization as RDS: Alternatively, the intramolecular cyclization of the pyrazinium salt intermediate could be the RDS. This step's rate is influenced by the stability of the intermediate and the conformational requirements for the ring closure to occur.
The specific reaction conditions, including the choice of solvent and catalyst, can significantly alter the energy barriers of these steps and may change which step is rate-determining. For instance, a strong base might accelerate the deprotonation and cyclization steps, potentially making the initial N-alkylation the clear RDS. Without specific experimental data, determining the RDS remains a theoretical exercise based on general principles of organic reaction mechanisms.
Computational Mechanistic Investigations (e.g., Transition State Analysis, DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrazines. These in silico studies provide deep insights that complement experimental findings.
Key applications of computational investigations include:
Mapping the Reaction Energy Profile: DFT calculations can model the potential energy surface of the reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The resulting energy profile allows researchers to visualize the entire reaction pathway and identify the step with the highest activation energy, which corresponds to the rate-determining step.
Transition State Analysis: By locating and characterizing the geometry of transition states, chemists can understand the precise atomic arrangement at the peak of the energy barrier. This analysis validates proposed mechanistic steps, such as the SN2 displacement or the intramolecular nucleophilic attack. For example, computational models can predict the optimal conditions (solvent, catalyst) for imidazopyrazine synthesis by comparing transition state energies under different scenarios.
Elucidating Catalyst and Reagent Roles: Computational methods can model how a catalyst interacts with the substrates. For instance, calculations can show how a Lewis acid coordinates to a carbonyl group, increasing its electrophilicity and lowering the activation energy for nucleophilic attack. Similarly, the role of a base in abstracting a proton during the cyclization or dehydration step can be explicitly modeled.
Various DFT functionals and basis sets are employed for these studies, with choices often depending on the specific system and desired accuracy.
| Computational Method | Application in Imidazo[1,2-a]pyrazine Synthesis | Reference Context |
| DFT (B3LYP/6-31G)* | Modeling of transition states and intermediates; prediction of reaction pathways and side-reactions. | Used for modeling imidazopyrazine synthesis pathways. |
| DFT (M06-2X/6-31G(d,p)) | Calculation of electronic properties, such as frontier molecular orbital energies (HOMO/LUMO) and band gaps, to correlate with experimental photophysical data. | Applied to study imidazole-fused heterocycles. beilstein-archives.org |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and prediction of UV-vis absorption spectra of the synthesized compounds. | Used to understand the electronic transitions in imidazo[1,2-a]pyrazines complexed with silver clusters. acs.org |
| DFT Dispersion Corrections (DFT-D) | Studying noncovalent interactions, such as the adsorption of imidazo[1,2-a]pyrazines onto surfaces, which is relevant for catalytic mechanisms on metal surfaces. | Applied to study the interaction of imidazo[1,2-a]pyrazines with silver clusters. acs.org |
These computational investigations provide a molecular-level understanding of the reaction, guiding the optimization of synthetic protocols and the design of new, more efficient pathways.
Derivatization Strategies and Structure Activity Relationship Sar Studies of 8 Phenylimidazo 1,2 a Pyrazine Derivatives
Strategic Functionalization of the Imidazo[1,2-a]pyrazine (B1224502) Core for Enhanced Bioactivity
The biological activity of 8-phenylimidazo[1,2-a]pyrazine derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic core. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the potency and selectivity of these compounds.
Substituent Effects on the Phenyl Ring at Position 8
The phenyl ring at the 8-position of the imidazo[1,2-a]pyrazine core is a critical site for modification to enhance bioactivity. The electronic properties and steric bulk of substituents on this ring can profoundly influence the compound's interaction with biological targets.
Research has shown that the introduction of electron-withdrawing groups, such as fluorine, on the 4-phenyl ring can improve hypoxic potency in the context of bioreductive anti-tumor drugs. nih.gov Conversely, the presence of an electron-donating group like a methoxy (B1213986) group has been found to reduce hypoxic potency. nih.gov These findings suggest that the electronic nature of the substituent on the 8-phenyl ring plays a crucial role in the compound's mechanism of action.
Furthermore, the position of substituents on the phenyl ring is also a determining factor for biological activity. Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds, have indicated that the nature of substituents on the phenyl rings is a key determinant of their antimicrobial activity. dergipark.org.tr
Table 1: Effect of Substituents on the Phenyl Ring at Position 8
| Substituent | Position on Phenyl Ring | Effect on Bioactivity | Reference |
| Electron-withdrawing group (e.g., F) | 4-position | Improved hypoxic potency | nih.gov |
| Electron-donating group (e.g., MeO) | 4-position | Reduced hypoxic potency | nih.gov |
| Various substituents | Not specified | Determining factor for antimicrobial activity | dergipark.org.tr |
Modifications at Nitrogen Atoms and Adjacent Carbon Positions (e.g., C2, C3)
Modifications at the nitrogen atoms and the adjacent carbon positions (C2 and C3) of the imidazo[1,2-a]pyrazine core have been extensively explored to fine-tune the biological properties of these derivatives.
Substitutions at the C2 and C3 positions have been shown to be crucial for antioxidant and antimicrobial activities. tsijournals.comtsijournals.com For instance, the introduction of different aryl and heteroaryl groups at the C2 position can significantly impact the compound's biological profile. ucl.ac.uk SAR studies have revealed that the presence of an amino group at the C8 position is beneficial for good antioxidant properties, and bromine substitution at the C3 position also contributes significantly. tsijournals.comtsijournals.com Among various amino substitutions, diethanolamine (B148213) and morpholine (B109124) have been identified as particularly effective in enhancing antioxidant activity. tsijournals.comtsijournals.com
In the context of inhibitors of the VirB11 ATPase, a key component of the bacterial type IV secretion system, both 2- and 3-aryl substituted regioisomers have been synthesized and evaluated. ucl.ac.uknih.gov These studies have helped in probing the structure-activity relationships of these inhibitors as potential antibacterial agents. nih.gov The synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazines has been a key strategy in developing these inhibitors. nih.gov
Furthermore, the presence of a cyano group at the C2 position has been found to be important for the inhibition of the type III isoenzyme of phosphodiesterase (PDE), while derivatives were generally moderately potent in inhibiting the type IV isoenzyme. nih.gov The presence of electron-donating groups at position 8 was also found to greatly enhance the reactivity of the heterocycle towards electrophilic substitutions at position 3. nih.gov
Synthetic Methodologies for Novel this compound Analogues
The generation of novel this compound analogues relies on a variety of synthetic strategies that allow for the introduction of diverse functional groups at specific positions of the heterocyclic core.
A common and versatile starting material for the synthesis of these derivatives is 2-amino-3-bromopyrazine. tsijournals.comtsijournals.com Condensation of this intermediate with various acyl bromides provides a straightforward route to construct the imidazo[1,2-a]pyrazine ring system. tsijournals.comtsijournals.com To expand the chemical diversity, phenacyl bromides can be prepared from acetophenones through bromination, with methods like using copper bromide in ethyl acetate (B1210297) offering a greener alternative to hazardous molecular bromine. tsijournals.comtsijournals.com
Nucleophilic substitution reactions on an 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine ring system are employed to introduce a variety of amino groups at the C8 position. tsijournals.comtsijournals.com This approach allows for the synthesis of a wide range of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives. tsijournals.comtsijournals.com
Furthermore, regioselective bromination using N-bromosuccinimide (NBS) is a key step in synthesizing 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.comtsijournals.com This method offers an efficient way to introduce a bromine atom at the C3 position, which has been shown to be important for bioactivity. tsijournals.comtsijournals.com One-pot, three-component condensation reactions catalyzed by iodine have also been developed for the efficient synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.org
Table 2: Synthetic Methodologies for this compound Analogues
| Reaction Type | Reagents/Catalysts | Position(s) Modified | Resulting Derivative | Reference |
| Condensation | 2-Amino-3-bromopyrazine, Acyl bromides | C2 | Imidazo[1,2-a]pyrazine ring system | tsijournals.comtsijournals.com |
| Bromination | Acetophenones, Copper bromide | - | Phenacyl bromides (precursors) | tsijournals.comtsijournals.com |
| Nucleophilic Substitution | 8-Bromo-imidazo[1,2-a]pyrazine, Amines | C8 | 8-Amino-imidazo[1,2-a]pyrazine derivatives | tsijournals.comtsijournals.com |
| Regioselective Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-imidazo[1,2-a]pyrazine derivatives | tsijournals.comtsijournals.com |
| One-pot, three-component condensation | Aryl aldehyde, 2-aminopyrazine (B29847), tert-butyl isocyanide, Iodine | C2, C3 | Imidazo[1,2-a]pyrazine derivatives | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is instrumental in understanding the mechanism of action and in designing new, more potent derivatives.
Physicochemical Descriptors and Their Correlation with Biological Responses
In QSAR studies of imidazo[1,2-a]pyrazine derivatives, a variety of physicochemical descriptors are calculated and correlated with their biological responses, such as cytotoxic effects on cancer cells. dergipark.org.tr These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
Key quantum chemical descriptors that have been investigated include the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), electrophilicity index (ω), molecular hardness (η), and dipole moment (μ). dergipark.org.tr Other important descriptors are molecular volume, ionization potential, molecular softness, molar refractivity, and the octanol-water partition coefficient (log P), which is a measure of hydrophobicity. dergipark.org.tr
Multiple linear regression (MLR) analysis is a common statistical method used to derive QSAR models. dergipark.org.trijirset.com These models have shown that parameters like molecular volume, ionization potential, molecular softness, dipole moment, molar refractivity, and hydrophobic parameter are significant in determining the cytotoxic activity of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines. dergipark.org.tr For instance, studies have indicated that an increase in molar refractivity can lead to a dramatic decrease in antibacterial activity. dergipark.org.tr
Table 3: Key Physicochemical Descriptors in QSAR Studies of Imidazo[1,2-a]pyrazine Derivatives
| Descriptor Category | Specific Descriptors | Correlation with Biological Response | Reference |
| Quantum Chemical | EHOMO, ELUMO, ΔE, ω, η, μ | Affect inhibitor activities on cancer cells | dergipark.org.tr |
| Steric/Topological | Molecular Volume, Molar Refractivity | Important for inhibitor activities; increased molar refractivity can lower antibacterial activity | dergipark.org.trdergipark.org.tr |
| Electronic | Ionization Potential, Molecular Softness | Significant for inhibitor activities on cancer cells | dergipark.org.tr |
| Hydrophobic | Hydrophobic parameter (log P) | Influences inhibitor activities on cancer cells | dergipark.org.tr |
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design principles are employed in the development of novel this compound analogues.
Ligand-based design relies on the knowledge of the structure-activity relationships of a series of active compounds. By analyzing the common structural features and physicochemical properties of potent ligands, pharmacophore models can be developed to guide the design of new molecules with improved activity. The derivatization strategies discussed in section 4.1, which focus on modifying specific positions of the imidazo[1,2-a]pyrazine core with various substituents, are a prime example of ligand-based design. tsijournals.comtsijournals.com
Structure-based design, on the other hand, utilizes the three-dimensional structure of the biological target, such as an enzyme or receptor, to design ligands that can bind with high affinity and selectivity. Co-crystallization of an imidazo[1,2-a]pyrazine derivative with its target protein, as demonstrated with Aurora-A kinase, provides valuable insights into the binding interactions. nih.gov This structural information allows for the rational design of new inhibitors with enhanced potency and selectivity. nih.gov Computational scaffold hopping exercises have also been used to suggest that the 2,3-disubstituted 8-aminoimidazo[1,2-a]pyrazine scaffold could be a promising starting point for designing inhibitors of targets like Hsp90. nih.gov
Conformational Analysis and Stereochemical Considerations in Derivatives
The three-dimensional structure and stereochemical properties of this compound derivatives are critical determinants of their biological activity. The spatial arrangement of the phenyl group relative to the fused heterocyclic core, along with the stereochemistry of substituents, dictates the molecule's ability to interact with biological targets. Consequently, conformational analysis and the study of stereoisomers are pivotal aspects of structure-activity relationship (SAR) studies for this class of compounds.
Conformational Restriction and Bioactive Conformation
One such strategy is the generation of tricyclic derivatives, where the 8-phenyl ring is fused with the imidazo[1,2-a]pyrazine core through an additional ring. This approach was successfully applied to create novel phosphoinositide 3-kinase (PI3K) inhibitors. science.gov By conformationally restricting the parent structure, researchers were able to explore solvent-accessible regions within the PI3K active site, leading to compounds with improved isoform selectivity. science.gov
The conformation of these derivatives can be elucidated using advanced analytical techniques. X-ray crystallography, for instance, provides definitive information on the solid-state conformation of the molecule and its binding mode within a target protein. researchgate.net For the related imidazo[1,2-a]pyridine (B132010) inhibitors of Mycobacterium tuberculosis glutamine synthetase, an X-ray co-crystal structure revealed the binding mode within the ATP-binding site, which was instrumental in rationalizing the observed SAR. researchgate.net Similarly, co-crystal structures of an imidazo[1,2-a]pyrazin-8-amine (B40915) derivative have been obtained, offering precise conformational data. science.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is another powerful tool for conformational analysis in solution. In studies of related imidazo[1,2-a]pyrimidine systems, NOESY spectra helped to define the conformational rigidity of the heterocyclic core, with the spatial proximity of protons revealing specific conformational effects. nih.gov
Stereochemical Considerations and Chiral Recognition
The introduction of chiral centers or other elements of stereoisomerism into this compound derivatives can have a profound impact on their pharmacological activity. It is a well-established principle that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug molecule. google.com
Enantiomers and Diastereomers
When a substituent on the imidazopyrazine scaffold creates a chiral center, the resulting enantiomers can exhibit significantly different potencies. For example, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors based on a related triazolo[4,3-a]pyrazine scaffold, the activity was found to reside in a single enantiomer, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro science.govgoogle.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, which became the drug sitagliptin. arabjchem.org This highlights the critical importance of stereochemical purity for therapeutic applications.
| Feature | (R)-Enantiomer | (S)-Enantiomer | Rationale for Differential Activity |
| Binding Affinity | High | Low | The specific 3D arrangement of the (R)-enantiomer allows for optimal multipoint interactions (e.g., hydrogen bonds, hydrophobic interactions) with the chiral binding pocket of the target enzyme or receptor. |
| Biological Activity | Potent Inhibitor/Agonist | Inactive or Weakly Active | Only the (R)-enantiomer presents the key pharmacophoric groups in the correct spatial orientation to elicit a biological response. |
| Metabolism | Metabolized via specific pathway | May be metabolized differently or more slowly | Stereoselectivity of metabolic enzymes can lead to different pharmacokinetic profiles for each enantiomer. |
| Off-Target Effects | Minimal | May be responsible for side effects | The (S)-enantiomer might interact with other biological targets, leading to undesired effects. |
Table 1. Hypothetical Comparison of Biological Properties of Enantiomers of a Chiral this compound Derivative.
Atropisomerism: A Case of Axial Chirality
A particularly relevant form of stereoisomerism for this compound derivatives is atropisomerism. This occurs when rotation around a single bond (in this case, the C8-phenyl bond) is sufficiently hindered, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. This hindrance can be caused by bulky substituents on the phenyl ring (in the ortho positions) and/or on the imidazopyrazine core (at the C7 position).
While not yet documented specifically for the this compound series, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been successfully developed. nih.gov Researchers used a chiral phosphoric acid to catalyze a multicomponent reaction, yielding atropisomers with high enantioselectivity. nih.gov This work demonstrates that the creation and separation of stable atropisomers in this family of heterocycles are feasible and that the axial chirality plays a vital role in achieving stereocontrol. nih.gov Given the structural similarity, this principle is directly applicable to the this compound scaffold.
| Derivative Type | Key Structural Feature | Conformational/Stereochemical Impact | Potential Effect on Activity |
| Ortho-Substituted Phenyl Derivative | Bulky groups (e.g., -CH₃, -Cl) at the 2' or 6' position of the phenyl ring. | Hinders free rotation around the C8-phenyl bond, potentially leading to stable atropisomers (axial chirality). | Enantiomeric atropisomers may exhibit significantly different binding affinities and potencies due to distinct spatial orientations. |
| Conformationally Restricted Tricyclic Derivative | An additional ring fusing the phenyl group to the imidazopyrazine core. | Locks the relative orientation of the phenyl and imidazopyrazine moieties, reducing conformational flexibility. | Can increase potency and/or selectivity by forcing the molecule into a pre-organized, bioactive conformation. science.gov |
| Derivative with Chiral Side Chain | A substituent containing a stereocenter (e.g., at C2, C3, or C7). | Introduces enantiomers or diastereomers. | The different spatial arrangement of the side chain can lead to stereoselective interactions with the biological target. |
Table 2. Influence of Derivatization on Conformation and Stereochemistry of 8-Phenylimidazo[1,2-a]pyrazines.
Exploration of Biological Activities and Pharmacological Targets of 8 Phenylimidazo 1,2 a Pyrazine in Vitro and Pre Clinical in Vivo Studies
Evaluation of Kinase Inhibition Profiles and ATP-Binding Site Interactions
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site.
Research has focused on several key kinase families, revealing potent inhibitory activity by specifically substituted imidazo[1,2-a]pyrazine derivatives.
Casein Kinase 1 (L-CK1.2): An imidazo[1,2-a]pyrazine derivative, CTN1122, was identified as a selective inhibitor of Leishmania Casein Kinase 1 (L-CK1.2). rsc.org Further optimization of this hit compound led to the development of derivative 30 , which demonstrated enhanced inhibition of L-CK1.2 with an IC50 value of 0.384 μM. rsc.org Docking studies suggest that the core scaffold interacts with the ATP-binding site, with a 4-pyridyl group at the C3 position forming a crucial hydrogen bond with leucine 90. rsc.org The absence of substituents at the C2 and C3 positions was found to significantly diminish the inhibitory activity against L-CK1.2. rsc.orgnih.gov
Cyclin-Dependent Kinase 9 (CDK9): The imidazo[1,2-a]pyrazine scaffold has been developed as a source of potent CDK9 inhibitors. nih.gov CDK9 is a key transcriptional regulator and a target in various cancers. nih.gov A derivative featuring a pyridin-4-yl group at position 2 and a benzyl group at position 3 of the imidazo[1,2-a]pyrazine core showed the most potent CDK9 inhibitory activity, with an IC50 of 0.16 µM. nih.gov Another compound from a related series, 1d , also exhibited high inhibitory potential against CDK9 with an IC50 of 0.18 µM. tocris.com The antiproliferative effects of these compounds in cancer cell lines correlated with their CDK9 inhibitory activity, suggesting this as a primary mechanism of action. tocris.com
EphB4: The EphB4 receptor tyrosine kinase, which is upregulated in many cancers and involved in angiogenesis, has been identified as a target for this compound class. nih.gov A series of imidazo[1,2-a]pyrazine diaryl ureas demonstrated nanomolar potency for the EphB4 receptor, highlighting the potential of this scaffold in developing anti-angiogenic agents. nih.gov
To understand the specificity of these inhibitors, imidazo[1,2-a]pyrazine derivatives have been screened against panels of diverse kinases. researchgate.net For Aurora kinase inhibitors derived from this scaffold, structure-activity relationship (SAR) studies focused on improving the profile against off-target kinases. researchgate.net Furthermore, photoaffinity probes based on the imidazopyrazine core have been used in chemical proteomics to identify a range of potential off-targets in a complex proteome, providing a broader view of the scaffold's selectivity. nih.gov These studies are crucial for developing inhibitors with a desired selectivity profile, minimizing potential side effects by avoiding interactions with unintended kinase targets.
Receptor Ligand Binding and Modulation Studies
The imidazo[1,2-a]pyrazine framework has also been identified as a privileged structure for targeting various cell surface receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Derivatives of imidazo[1,2-a]pyrazine have been designed and synthesized as inhibitors of the Gαq/11 signaling pathway, which is frequently mutated in uveal melanoma. mdpi.com One such derivative, GQ352 , was found to directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer with an IC50 value of 8.9 μM. mdpi.com This inhibition suppresses downstream signaling pathways, demonstrating the potential of this scaffold to modulate GPCR activity. mdpi.com
AMPA Receptors (AMPARs): The imidazo[1,2-a]pyrazine core has been used to develop selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov Another related series, imidazo[1,2-a]indeno[1,2-e]pyrazin-4-ones, represents a class of highly potent and selective AMPA receptor antagonists. mdpi.com The most active isomer from this series displayed an IC50 of 10 nM, indicating high-affinity binding to the receptor. mdpi.com
GABA Receptors: Modified imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity agonists for the GABAA receptor. These compounds show functional selectivity for the α2 and α3 subtypes of the GABAA receptor, which are targets for anxiolytic therapies.
Studies on piperazinylimidazo[1,2-a]pyrazines have revealed selective affinity for α-adrenergic receptor subtypes. Specifically, these compounds displace radioligands for α1 and α2 receptors. The compound 2a , 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, was found to be approximately 70 times more selective for the α2-adrenergic receptor over the α1 subtype. The affinity for these receptors was determined by measuring equilibrium constants (Ki) for the displacement of specifically bound radioligands from calf cerebral cortex homogenates.
Enzymatic Inhibition Beyond Kinases (e.g., Proteases, Hydrolases, Phosphodiesterases)
While a significant body of research has focused on the kinase inhibitory activity of 8-phenylimidazo[1,2-a]pyrazine derivatives, their therapeutic potential extends to other enzyme families. Notably, compounds bearing this scaffold have demonstrated inhibitory effects against phosphodiesterases (PDEs), proteases, and other hydrolases.
Certain 8-bromo-imidazo[1,2-a]pyrazine derivatives, such as 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine and 6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine, have been investigated for their phosphodiesterase-inhibitory action. nih.gov This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which can, in turn, induce apoptosis in cancer cell lines. nih.gov The study highlighted a quantitative link between the PDE-inhibitory potency of these compounds and their ability to induce apoptosis. nih.gov
More recently, a potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) based on the imidazo[1,2-a]pyrazine scaffold was identified. nih.gov ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for innate immunity, by hydrolyzing 2'3'-cGAMP. nih.gov The optimized compound demonstrated significant inhibitory activity against ENPP1 with IC50 values in the low nanomolar range (5.70 or 9.68 nM), while exhibiting weak inhibition against related enzymes ENPP2 and ENPP3. nih.gov This selective inhibition enhances the immune response, making such compounds promising for cancer immunotherapy. nih.gov
Furthermore, some 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives have shown a high affinity for protease enzymes. nih.gov For instance, a derivative with a pyridin-4-yl group at the 2-position and a cyclohexyl group at the 3-position of the imidazo[1,2-a]pyrazine core was predicted to have a high affinity for proteases, which was confirmed by its antiviral activity against human coronavirus 229E. nih.gov Docking studies suggested good binding affinity of this compound with the COVID-19 main protease. nih.gov
Additionally, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a critical component of the bacterial type IV secretion system. researchgate.net This indicates the potential of this scaffold to inhibit hydrolases involved in bacterial pathogenesis. researchgate.net
Modulation of Cellular Pathways and Signaling Cascades (e.g., Apoptosis, Autophagy, Cell Cycle)
The this compound scaffold is a versatile platform for developing modulators of critical cellular pathways, including apoptosis, cell cycle progression, and other signaling cascades. Research has demonstrated the ability of these compounds to influence these pathways, primarily in the context of cancer therapy.
Derivatives of imidazo[1,2-a]pyrazine have been shown to induce apoptosis in various cancer cell lines. nih.gov For example, certain bromo-substituted 8-(alkylamino)imidazo[1,2-a]pyrazines were found to induce apoptosis in the human Dami cell line. nih.gov This apoptotic effect was linked to their ability to inhibit phosphodiesterases and subsequently increase intracellular cAMP levels. nih.gov The PI3K-Akt-mTOR signaling pathway, which is frequently activated in different cancers and promotes tumor development by inhibiting apoptosis, is a key target. nih.govnih.gov Inhibition of this pathway by imidazo[1,2-a]pyrazine derivatives can effectively suppress cancer cell proliferation and survival. nih.gov
In addition to apoptosis, imidazo[1,2-a]pyrazine derivatives can also modulate the cell cycle. Cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, have been identified as targets for these compounds. nih.gov Specifically, CDK9, which plays a role in gene transcription and cell proliferation, is inhibited by certain 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives. nih.gov By inhibiting CDK9, these compounds can disrupt the cell cycle and suppress the growth of malignant cells. nih.gov
Furthermore, the cGAS-STING pathway, a component of the innate immune system, can be modulated by imidazo[1,2-a]pyrazine derivatives. nih.gov By inhibiting ENPP1, a negative regulator of this pathway, these compounds can enhance the expression of downstream target genes such as IFNB1, CXCL10, and IL6, thereby stimulating an anti-tumor immune response. nih.gov
Assessment of Cell Proliferation and Viability in Cultured Cell Lines
A significant number of studies have evaluated the cytotoxic and anti-proliferative effects of this compound derivatives against a variety of human cancer cell lines. These in vitro assays are crucial for determining the potential of these compounds as anticancer agents.
Novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides have been synthesized and evaluated for their cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. nih.govnih.gov Many of these compounds exhibited moderate cytotoxicity against all three cell lines, with IC50 values ranging from 6.39 to 74.9 μM. mdpi.com Structure-activity relationship (SAR) studies indicated that the position of the aryl group and the nature of the substituents on the benzene ring significantly influenced the cytotoxic activity. nih.gov
Similarly, a series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold were tested against the A375P human melanoma cell line. nih.gov Several of these compounds demonstrated high potency, with IC50 values below 0.06 μM. nih.gov
In another study, novel 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives were evaluated as CDK9 inhibitors and tested for their cytotoxicity against a panel of cancer cell lines. nih.gov The most potent compound displayed an IC50 of 0.16 µM for CDK9 inhibition and showed an average IC50 of 6.66 µM across the tested cancer cell lines. nih.gov
The effect of imidazo[1,2-a]pyrazine derivatives on the viability of the human Dami cell line has also been investigated. nih.gov Compounds such as 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine and 6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine inhibited cell growth in a concentration-dependent manner, with a direct correlation between growth inhibition and cytotoxicity. nih.gov
| Compound/Derivative Series | Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| 8-Morpholinoimidazo[1,2-a]pyrazine derivatives | A549 (lung), PC-3 (prostate), MCF-7 (breast) | 6.39 - 74.9 μM | mdpi.com |
| Diarylamide/diarylurea imidazo[1,2-a]pyrazine derivatives | A375P (melanoma) | < 0.06 μM | nih.gov |
| 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives | Various cancer cell lines | Average IC50 of 6.66 µM | nih.gov |
| Bromo-substituted 8-(alkylamino)imidazo[1,2-a]pyrazines | Dami (megakaryoblastic leukemia) | Concentration-dependent growth inhibition | nih.gov |
Investigation of Inflammatory Mediators and Cytokine Production
The imidazo[1,2-a]pyrazine scaffold has been explored for its potential to modulate inflammatory responses, including the production of inflammatory mediators and cytokines.
Certain derivatives of imidazo[1,2-a]pyrazine have shown anti-inflammatory activity. researchgate.net The inhibitory effect of some synthesized compounds on NF-κB transcription has been determined in RAW264.7 cells. researchgate.net NF-κB is a key transcription factor that regulates the expression of many genes involved in inflammation. One pyrazole-conjugated imidazo[1,2-a]pyrazine derivative was identified as a potent NF-κB inhibitor with an IC50 of 1.02 µmol L–1. researchgate.net Importantly, this compound was not found to be cytotoxic to the normal cell line MCF-12A. researchgate.net
Furthermore, the modulation of the cGAS-STING pathway by an imidazo[1,2-a]pyrazine-based ENPP1 inhibitor leads to the enhanced mRNA expression of downstream target genes, which include the pro-inflammatory cytokines IFNB1, CXCL10, and IL6. nih.gov This indicates that while some derivatives can have anti-inflammatory effects by inhibiting NF-κB, others can stimulate specific inflammatory pathways to enhance an immune response, which is particularly relevant in the context of cancer immunotherapy.
Antimicrobial, Antiviral, and Antiparasitic Potential (In Vitro Efficacy)
The versatile this compound scaffold has demonstrated a broad spectrum of activity against various pathogens, including parasites, viruses, and bacteria, in in vitro studies.
Activity Against Leishmania Species
Several studies have highlighted the potential of imidazo[1,2-a]pyrazine and related imidazo-fused heterocyclic derivatives as antileishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.
Although direct studies on this compound against Leishmania are limited, research on the broader class of imidazo[1,2-a]pyridines, a structurally similar scaffold, has shown promising results. A collaborative virtual screening effort successfully expanded upon an initial imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, leading to compounds with improved antiparasitic activity and a better selectivity index against the host cell line. researchgate.net This suggests that the imidazo-fused heterocyclic core is a viable starting point for the development of new antileishmanial drugs.
Furthermore, a study on imidazo[1,2-a]pyrimidine (B1208166) derivatives identified a lead compound that was effective against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.gov This compound showed greater efficacy than the reference drug miltefosine and had a favorable selectivity index, being 10 times more toxic to the parasite than to the host cell. nih.gov
Activity Against Human Coronaviruses
The emergence of pathogenic human coronaviruses has spurred the search for effective antiviral agents. The imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of anti-coronaviral drugs.
A study investigating 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives for their antiviral activity against human coronavirus 229E (HCoV-229E) found that one derivative, with a pyridin-4-yl group at the 2-position and a cyclohexyl group at the 3-position, exhibited the most potent activity with an IC50 of 56.96 µM and a selectivity index of 7.14. nih.gov Target prediction and docking studies suggested that this compound's antiviral activity is likely due to its high affinity for the viral protease. nih.gov
Another study identified a series of imidazo[1,2-a]pyrazine derivatives with anti-influenza activity. nih.gov While this study focused on the influenza virus, the identification of antiviral properties within this chemical class further supports its potential for broader antiviral applications, including against coronaviruses.
| Compound/Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Leishmania donovani | Improved antiparasitic activity and selectivity index from a virtual screening hit. | researchgate.net |
| Imidazo[1,2-a]pyrimidine derivative | Leishmania amazonensis | More effective than miltefosine against promastigotes and amastigotes with a high selectivity index. | nih.gov |
| 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivative | Human coronavirus 229E | IC50 of 56.96 µM and a selectivity index of 7.14. | nih.gov |
Neuropharmacological Investigations (e.g., Neurotransmitter Systems, Receptor Subtypes in Brain Slices/Animal Models)
Derivatives of the this compound scaffold have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and it acts on various receptors, including AMPA receptors which are crucial for mediating fast synaptic transmission and modulating synaptic plasticity. nih.gov
AMPARs are complex structures composed of pore-forming subunits (GluA1–GluA4) and various accessory proteins that regulate their function and pharmacology. nih.gov Among these are TARPs, with TARP γ-8 being predominantly expressed in the hippocampus. nih.gov The selective modulation of AMPARs associated with TARP γ-8 is a key area of investigation, as excitatory neurotransmission is fundamental to the generation and propagation of seizures. nih.gov Therefore, selective AMPAR/TARP γ-8 negative modulators are explored for their potential as anticonvulsants. nih.gov
Initial high-throughput screening identified imidazopyrazine 5 as a promising and selective hit for TARP γ-8. nih.gov Subsequent structure-activity relationship (SAR) optimization led to the development of a series of potent and selective 8-substituted imidazo[1,2-a]pyrazine derivatives. nih.gov These compounds function as negative allosteric modulators, a mechanism distinct from noncompetitive AMPAR antagonists like perampanel. nih.gov The research aimed to develop brain-penetrant compounds that could be further evaluated for in vivo efficacy. nih.gov
A summary of the in vitro profile for a representative 8-substituted imidazo[1,2-a]pyrazine derivative is presented below.
| Compound | Target | Assay | Activity (pIC50) | Selectivity |
| Imidazopyrazine 5 | AMPAR/TARP γ-8 | FLIPR Assay (HEK-293 cells) | >6.8 | Selective for γ-8 over γ-2 |
Pre-clinical in vivo Efficacy Studies in Disease Models (e.g., Animal Models of Inflammation, Infection, or Neurological Disorders)
The anticonvulsant potential of imidazo[1,2-a]pyrazine derivatives has been evaluated in established rodent models of seizures, which are indicative of efficacy in neurological disorders like epilepsy. nih.gov Following the identification of potent and brain-penetrant leads from this chemical class, subsequent in vivo studies were conducted to assess their therapeutic effects. nih.gov
One of the optimized compounds, JNJ-61432059 (a pyrazolopyrimidine isostere developed from the imidazopyrazine series), demonstrated significant, robust protection in rodent seizure models after oral administration. nih.gov In the corneal kindling model, the compound showed maintained anticonvulsant efficacy after both acute and chronic dosing. nih.gov Notably, this protection was achieved without adversely affecting motor function, as no ataxia was observed at the tested doses. nih.gov
Further evaluation in the intravenous pentylenetetrazole (PTZ) seizure model also confirmed the compound's efficacy. nih.gov A single oral dose increased the threshold amount of PTZ required to induce both twitch and clonus seizures. nih.gov As with the kindling model, this anticonvulsant activity was sustained after chronic daily administration. nih.gov These preclinical studies provide evidence for the in vivo efficacy of compounds derived from the imidazo[1,2-a]pyrazine scaffold in models of neurological disorders. nih.gov
The following table summarizes the preclinical in vivo efficacy of a lead compound developed from the imidazo[1,2-a]pyrazine series.
| Disease Model | Animal Model | Compound | Key Findings |
| Epilepsy/Seizures | Rodent Corneal Kindling Model | JNJ-61432059 | Robust seizure protection after acute and chronic dosing; No observed ataxia. nih.gov |
| Epilepsy/Seizures | Rodent Intravenous Pentylenetetrazole (PTZ) Model | JNJ-61432059 | Increased threshold for twitch and clonus seizures; Efficacy maintained after chronic administration. nih.gov |
Mechanistic Investigations of 8 Phenylimidazo 1,2 a Pyrazine’s Biological Actions
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand, like an imidazo[1,2-a]pyrazine (B1224502) derivative, and its protein target. These studies provide a virtual representation of the binding process at an atomic level, helping to rationalize observed biological activity and guide the design of more potent and selective molecules.
Molecular docking studies have been performed for various imidazo[1,2-a]pyrazine derivatives to explore their binding modes with several key protein targets. For instance, derivatives have been docked into the active sites of PI3Kα, Aurora kinases, tubulin, and histone deacetylases (HDACs). nih.govnih.govresearchgate.netmdpi.com In a study on Aurora kinase inhibitors, the protein structure for simulations was obtained from the RCSB Protein Data Bank (PDB ID: 3NRM), which corresponds to the Aurora kinase enzyme co-crystallized with an imidazo[1,2-a]pyrazine compound. researchgate.net This allows for an accurate analysis of the interactions between new ligands and the target's amino acid residues. researchgate.net Similarly, docking simulations of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives with PI3Kα (PDB ID: 4L23) were conducted to understand their binding modes. nih.gov
MD simulations further refine the static picture provided by docking. By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex and confirm the persistence of key interactions. For pyrazine-based compounds interacting with Human Serum Albumin (HSA), MD simulations have shown that the binding can enhance the stability of the protein. semanticscholar.org These computational approaches are crucial for deducing structure-activity relationships (SAR) for novel series of inhibitors. mdpi.com
Identification of Specific Binding Sites and Interaction Modes
Molecular docking studies not only predict the binding affinity but also identify the specific binding sites and the nature of the molecular interactions involved. For the imidazo[1,2-a]pyrazine scaffold, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comx-mol.com
The pyrazine (B50134) fragment is not merely an aromatic isostere but an active interacting moiety. x-mol.com The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, which is the most common interaction observed. x-mol.com The core imidazo[1,2-a]pyrazine ring can also form crucial hydrogen bonds with the main chain of target proteins, as seen in the interaction with Ala213 of Aurora kinase. researchgate.net
Specific interactions for imidazo[1,2-a]pyrazine derivatives with various targets have been identified:
Aurora Kinases: In addition to hydrogen bonding with Ala213, interactions have been noted with the side chain of Asp274 at the inner end of the binding pocket. researchgate.net The selectivity of some inhibitors for Aurora-A over Aurora-B is achieved by targeting the Thr217 residue in the ATP-binding site. researchgate.net
PI3Kα: An 8-morpholinoimidazo[1,2-a]pyrazine derivative was found to form two hydrogen bonds within the PI3Kα active site: one between the morpholine's oxygen atom and the Val851 residue, and another between the amide carbonyl and the SER773 residue. nih.gov
Tubulin: Certain imidazo[1,2-a]pyrazine derivatives designed as anticancer agents were shown through molecular docking to fit well into the colchicine (B1669291) binding site of tubulin. nih.gov
| Derivative Class | Target Protein | Binding Site | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 8-Aminoimidazo[1,2-a]pyrazine | Aurora Kinase | ATP-binding pocket | Ala213, Asp274, Thr217 | Hydrogen Bonding |
| 8-Morpholinoimidazo[1,2-a]pyrazine | PI3Kα | Active Site | Val851, SER773 | Hydrogen Bonding |
| 2-Aryl-imidazo[1,2-a]pyrazine | Tubulin | Colchicine Site | Not specified | Hydrophobic/van der Waals |
| 3,8-Diaminoimidazo[1,2-a]pyrazine | Hsp90 | N-terminus ATP domain | Not specified | Complex Formation |
Target Engagement Studies in Cellular and Tissue Contexts
Confirming that a compound reaches and binds to its intended target within a complex cellular environment is a critical step in drug discovery. This "target engagement" can be assessed through various methods, including assays that measure the downstream consequences of target modulation. While direct biophysical assays like the Cellular Thermal Shift Assay (CETSA) have not been specifically reported for 8-Phenylimidazo[1,2-a]pyrazine, the observed cellular activities of its derivatives provide strong evidence of target engagement. cetsa.org
Numerous studies have evaluated the cytotoxic and anti-proliferative effects of imidazo[1,2-a]pyrazine derivatives across a panel of human cancer cell lines. nih.gov For example, 8-morpholinoimidazo[1,2-a]pyrazine derivatives showed moderate to potent cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells. nih.govmdpi.com Another series of derivatives displayed potent anti-proliferative activities, with IC₅₀ values in the nanomolar range, against HepG-2, HCT-116, A549, and MDA-MB-231 cells. nih.gov
The observed cellular phenotypes are consistent with the inhibition of their proposed targets:
Tubulin Inhibition: A derivative, TB-25, which was identified as a tubulin polymerization inhibitor, was shown to disrupt the microtubule network in HCT-116 cells, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov
PI3K Inhibition: The cytotoxicity of 8-morpholino derivatives was linked to their ability to inhibit PI3Kα kinase, a key component of a frequently activated signaling pathway in cancer. nih.govmdpi.com
Aurora Kinase Inhibition: The development of potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors was validated by their effects in cellular assays. researchgate.netnih.gov
These cellular outcomes, such as cell cycle arrest and induction of apoptosis, serve as functional readouts that confirm the compounds are engaging their intracellular targets and eliciting a biological response. nih.gov
Elucidation of Downstream Signaling Events and Pathway Perturbations (e.g., ERK phosphorylation, YAP dephosphorylation)
Once a compound engages its target, it can trigger a cascade of downstream signaling events, altering cellular pathways that control proliferation, survival, and other processes. Research into imidazo[1,2-a]pyrazine derivatives has begun to map these pathway perturbations.
A key finding is the role of these compounds in modulating the Gαq/11 and Hippo signaling pathways in uveal melanoma (UM). researchgate.net
ERK Phosphorylation: A synthesized imidazo[1,2-a]pyrazine derivative, GQ352, was found to inhibit tumorigenesis by suppressing the phosphorylation of ERK, a critical downstream effector of the Gαq/11 pathway. researchgate.net
YAP Dephosphorylation: The same study demonstrated that GQ352 also suppressed the dephosphorylation of Yes-associated protein (YAP). researchgate.net YAP is the main downstream effector of the Hippo pathway, a critical regulator of organ size and tumorigenesis. nih.govnih.gov Phosphorylation by the Lats1/2 kinase inhibits YAP by causing it to be sequestered in the cytoplasm. nih.govnih.gov Conversely, dephosphorylation of YAP, often at serine 127, allows it to translocate to the nucleus, where it acts as a transcriptional coactivator to promote cell growth. plos.org By suppressing YAP dephosphorylation, the compound effectively keeps YAP in its inactive, phosphorylated state, thus inhibiting its pro-growth functions. researchgate.net
Furthermore, other derivatives have been linked to the PI3K-Akt-mTOR signaling pathway, which is frequently activated in various cancers and promotes tumor development by inhibiting apoptosis and promoting cell proliferation. nih.gov The ability of 8-morpholinoimidazo[1,2-a]pyrazine compounds to inhibit PI3Kα kinase directly impacts this critical survival pathway. nih.govmdpi.com
| Derivative Class | Target/Pathway | Downstream Event | Cellular Outcome |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine (GQ352) | Gαq/11 Pathway | Suppression of ERK phosphorylation | Inhibition of tumorigenesis |
| Imidazo[1,2-a]pyrazine (GQ352) | Hippo Pathway | Suppression of YAP dephosphorylation (maintains inactive p-YAP) | Inhibition of tumorigenesis |
| 8-Morpholinoimidazo[1,2-a]pyrazine | PI3K-Akt-mTOR Pathway | Inhibition of PI3Kα kinase activity | Cytotoxicity, anti-proliferative effects |
| 2-Aryl-imidazo[1,2-a]pyrazine (TB-25) | Tubulin | Induction of G2/M cell cycle arrest | Apoptosis, inhibition of cell migration |
Computational Chemistry and Theoretical Characterization of 8 Phenylimidazo 1,2 a Pyrazine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure of 8-Phenylimidazo[1,2-a]pyrazine, providing insights into its stability, reactivity, and potential interaction mechanisms. researchgate.netmdpi.com
DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common approach for optimizing the molecular geometry and calculating electronic properties of related heterocyclic systems. researchgate.netnih.gov These calculations help determine key structural parameters (bond lengths, angles) and predict the molecule's reactivity. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, such calculations have been used to predict sites of reactivity for regioselective functionalization. nih.govrsc.org For instance, calculations of pKa values and N-basicities can guide the selective metalation of the core structure, allowing for controlled chemical modifications. rsc.org
Reactivity descriptors derived from these calculations, such as ionization potential, electron affinity, and chemical hardness, quantify the molecule's behavior in chemical reactions.
Table 1: Key Electronic Properties Calculated for Imidazo-Fused Heterocycles
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Predicts the most stable 3D structure of the molecule. |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A larger value suggests higher stability and lower reactivity. |
| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | Helps in understanding charge distribution and bond polarity. |
Note: Specific values for this compound require dedicated computational studies, but the principles are derived from studies on analogous structures. researchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting how a molecule will interact with other chemical species. acadpubl.eu
The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For imidazo[1,2-a]pyrazine derivatives, MEP analysis can pinpoint areas susceptible to electrophilic attack, typically around nitrogen atoms, which are shown as negative potential regions. semanticscholar.org Conversely, positive potential regions, often around hydrogen atoms, indicate sites for nucleophilic attack. nih.govsemanticscholar.org This visual tool is invaluable for understanding hydrogen bonding interactions and drug-receptor binding mechanisms. acadpubl.eursc.org
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. acadpubl.eu The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. acadpubl.euresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. acadpubl.eu Analysis of the spatial distribution of these orbitals reveals where charge transfer is most likely to occur during a reaction. nih.gov In related imidazo-fused systems, the HOMO is often localized over the imidazole (B134444) and phenyl rings, while the LUMO is distributed over the fused heterocyclic core, indicating the pathways of intramolecular charge transfer. acadpubl.eu
Table 2: Frontier Molecular Orbital (FMO) Data from a Representative Imidazole Derivative
| Parameter | Energy (eV) | Significance |
|---|---|---|
| E(HOMO) | -5.2822 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. acadpubl.eu |
| E(LUMO) | -1.2715 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. acadpubl.eu |
| Energy Gap (ΔE) | 4.0106 | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. acadpubl.eu |
Data from a study on a related imidazole derivative, calculated at the B3LYP/6-31G(d,p) level, illustrating the typical output of FMO analysis. acadpubl.eu
Conformational Landscape Exploration and Energy Minimization
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For this compound, a key conformational feature is the rotational freedom of the C8-phenyl group relative to the rigid imidazo[1,2-a]pyrazine core.
Computational methods are used to explore this conformational landscape systematically. This involves rotating the phenyl ring and calculating the potential energy at each angle to identify stable, low-energy conformers and the energy barriers between them. Energy minimization is then performed on these structures to find the most stable (ground state) conformation. researchgate.net Such analyses, often performed using DFT, are critical for understanding how the molecule might fit into a biological target's binding site. beilstein-journals.org The planarity between the substituent and the ring system is often necessary for electron delocalization, which can influence the molecule's electronic and optical properties. ajchem-a.com
Prediction of ADME-Related Properties (Excluding Human Clinical Data)
In silico methods are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govmdpi.com These computational models use the molecular structure of this compound to estimate its pharmacokinetic profile without the need for laboratory experiments. nih.gov
Key properties predicted include lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and blood-brain barrier permeability. mdpi.com Models like Lipinski's Rule of Five are often used to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net For imidazo[1,5-a]pyrazine (B1201761) derivatives, studies have shown that pharmacokinetic parameters, including human oral absorption, can be predicted to fall within permissible ranges. benthamscience.com These predictions help prioritize candidates for further development by flagging potential liabilities early on. mdpi.com
Table 3: Predicted ADME-Related Properties for a Representative Imidazo[1,2-a]pyrazine Scaffold
| Property | Predicted Value/Range | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. researchgate.net |
| LogP (Lipophilicity) | 1-3 | Optimal range for cell membrane permeability and solubility. |
| Aqueous Solubility | Moderate to High | Important for absorption and distribution in the body. |
| Human Intestinal Absorption | High | Suggests good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Variable | Indicates potential for CNS activity, depending on specific substitutions. |
These are generalized predictions for scaffolds of this type and are not based on human clinical data.
Chemoinformatic Approaches for Scaffold Prioritization and Library Design
The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" due to its recurrence in a wide range of biologically active compounds. researchgate.net Chemoinformatic approaches leverage computational tools to analyze and exploit this scaffold for drug discovery.
These methods are used to prioritize the imidazo[1,2-a]pyrazine core for targeting specific diseases, such as cancer or kinase-related disorders. researchgate.netresearchgate.net By analyzing databases of known active compounds, chemoinformatics can identify key structural features and substitution patterns that are crucial for biological activity. This information is then used to design virtual libraries of novel this compound derivatives. researchgate.net These libraries can be screened in silico against models of biological targets (e.g., through molecular docking) to identify the most promising candidates for synthesis and experimental testing. researchgate.net This rational, structure-based design approach accelerates the discovery of new and more effective therapeutic agents. nih.gov
Advanced Analytical Methodologies for 8 Phenylimidazo 1,2 a Pyrazine and Its Metabolites
High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 8-Phenylimidazo[1,2-a]pyrazine derivatives and their metabolites. Unlike standard mass spectrometry, HRMS provides exact mass measurements with high accuracy and resolution, which allows for the determination of the elemental composition of a molecule. rsc.org
Electrospray ionization (ESI) coupled with HRMS is frequently employed for the analysis of novel synthesized imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.orgmdpi.com This technique is particularly valuable for confirming the successful synthesis of complex structures and for identifying unknown metabolites by comparing observed exact masses with calculated theoretical values. For instance, in the synthesis of new imidazo[1,2-a]pyrazine compounds, ESI-HRMS is used to confirm the mass of the final products, providing strong evidence for the proposed structures. rsc.org The high mass accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite identification.
Table 1: Example of HRMS Data for Structural Confirmation of an Imidazo[1,2-a]pyrazine Derivative
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | C₁₃H₁₀BrN₃ | 288.0136 | 288.0143 |
| 4-(Morpholino(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzonitrile | C₂₅H₂₃N₄O | 395.1866 | 395.1878 |
| 4-(Phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | C₂₄H₂₄N₃O | 370.1914 | 370.1929 |
This table is illustrative, drawing on data from analogous imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) structures to demonstrate the application of HRMS. mdpi.com
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is fundamental to the analysis of this compound, ensuring its purity and enabling the separation of complex mixtures, including stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthesized imidazo[1,2-a]pyrazine derivatives. rsc.org The technique separates the target compound from unreacted starting materials, by-products, and other impurities, with detection often performed using UV-Vis spectroscopy. rsc.orgmdpi.com
For chiral derivatives of this compound, Chiral HPLC is essential. Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.govunife.it Chiral HPLC utilizes chiral stationary phases (CSPs) to achieve separation of enantiomers. nih.govphenomenex.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating various drug enantiomers. nih.gov The control of enantiomeric purity is a critical requirement for regulatory purposes in drug development. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While less common for the parent this compound, it can be applied to the analysis of its more volatile derivatives or metabolites. GC-MS is particularly effective for separating positional isomers of alkylpyrazines, which often have very similar mass spectra. researchgate.net In such cases, chromatographic retention indices (RIs) are used in conjunction with mass spectral data to ensure unambiguous identification. researchgate.net
Advanced Spectroscopic Characterization
Beyond routine analysis, advanced spectroscopic methods provide deep insights into the three-dimensional structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular structure. rsc.orgmdpi.com Chemical shifts, coupling constants, and signal integrations are used to piece together the connectivity and stereochemistry of the molecule. mdpi.com While solution-state NMR is standard, Solid-State NMR can provide valuable information on the compound's conformation and packing in the solid phase, which can influence its physical properties like solubility and stability.
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. researchgate.net This technique provides unequivocal proof of structure and offers critical insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net For novel this compound derivatives, obtaining a crystal structure is the gold standard for structural verification.
Development of Bioanalytical Assays for Quantification in Biological Matrices
To understand the pharmacokinetic profile of this compound, robust bioanalytical assays are required to quantify the compound and its metabolites in biological matrices like cell lysates and tissue extracts. nih.gov
The development of such assays typically involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. mdpi.com This allows for the detection and quantification of analytes at very low concentrations in complex biological fluids.
The process of developing a bioanalytical assay involves several key steps:
Sample Preparation: This crucial step aims to extract the analyte from the biological matrix and remove interfering substances. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Chromatographic Separation: An HPLC or UHPLC method is developed to separate the parent compound from its metabolites and endogenous matrix components. mdpi.com
Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing high specificity and sensitivity.
Method Validation: The assay must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability.
Table 2: Key Stages in Bioanalytical Method Development for this compound
| Stage | Objective | Common Techniques |
| Sample Pre-treatment | Isolate analyte, remove interferences | Protein Precipitation, Solid-Phase Extraction (SPE) |
| Separation | Resolve analyte from metabolites and matrix components | UHPLC, HPLC mdpi.com |
| Detection & Quantification | Sensitive and selective measurement | Tandem Mass Spectrometry (MS/MS) |
| Validation | Ensure method is accurate, reliable, and reproducible | Assessment of linearity, accuracy, precision, stability |
Isotopic Labeling for Mechanistic and Metabolic Studies
Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological system or a chemical reaction. nih.gov By strategically replacing certain atoms in the this compound molecule with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the compound and its metabolites. nih.gov
In metabolic studies , a stable isotope-labeled version of this compound is administered to a biological system (e.g., cell culture). osti.gov Samples are then analyzed by mass spectrometry. Metabolites derived from the parent compound will exhibit a characteristic mass shift corresponding to the incorporated isotope, making them readily identifiable against the complex background of endogenous molecules. fda.gov This approach is invaluable for discovering novel metabolic pathways. nih.govosti.gov
In mechanistic studies , isotopic labeling helps to elucidate reaction mechanisms. nih.gov By observing the position of the isotopic label in the reaction products, chemists can infer the movement of atoms and the breaking and forming of bonds during the transformation. nih.govrsc.org This provides detailed insights into how the molecule is processed at a chemical level. nih.gov
Future Perspectives and Unanswered Questions in 8 Phenylimidazo 1,2 a Pyrazine Research
Emerging Synthetic Challenges and Innovative Methodologies
While the core synthesis of the imidazo[1,2-a]pyrazine (B1224502) system is well-established, the demand for structurally diverse and complex derivatives for drug discovery programs presents ongoing challenges. A primary hurdle is the regioselective functionalization of the fused heterocyclic system, particularly for creating libraries of analogs with varied substitution patterns.
Innovative methodologies are continuously being developed to address these challenges. mdpi.com Key areas of advancement include:
Multicomponent Reactions (MCRs): Techniques like the Groebke–Blackburn–Bienaymé (GBB) reaction are being employed to efficiently construct multi-substituted 8-aminoimidazo[1,2-a]pyrazines in a single step from simple starting materials. rsc.orgnih.gov This approach allows for rapid generation of compound libraries by varying the aldehyde, isocyanide, and aminopyrazine components.
Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyrazine (B50134) or phenyl ring offers a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling methods that require pre-functionalized substrates. mdpi.com
Novel Cyclization Strategies: Researchers are exploring new catalytic systems, such as iodine-mediated cyclization, which provide mild and efficient conditions for the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.govresearchgate.net These methods often offer different regioselectivity and functional group tolerance compared to classic approaches.
Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, safety, and scalability for the synthesis of imidazo[1,2-a]pyrazine intermediates and final products.
A significant challenge remains in the stereoselective synthesis of chiral derivatives, which is crucial as the biological activity of enantiomers can differ substantially. Future work will likely focus on developing asymmetric catalytic methods to access single-enantiomer 8-phenylimidazo[1,2-a]pyrazine compounds.
Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical)
The imidazo[1,2-a]pyrazine scaffold has demonstrated activity against a variety of biological targets, suggesting its potential in multiple therapeutic areas. rsc.org Pre-clinical research has identified several promising avenues for exploration.
Derivatives of the core structure have shown inhibitory activity against several key enzymes implicated in disease:
Kinase Inhibition: Analogs have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3Kα), a critical enzyme in a signaling pathway that is frequently overactive in various cancers. mdpi.comnih.gov The inhibitory effects of related imidazo-heterocycles against other kinases, such as Aurora kinase, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR), suggest that the this compound scaffold could be adapted to target a broader range of kinases involved in oncology and autoimmune diseases. researchgate.netresearchgate.netnih.gov
Receptor Modulation: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with the TARP γ-8 subunit, indicating potential for the treatment of neurological conditions like epilepsy. nih.gov Other derivatives have been evaluated for their binding to adrenergic receptors, with some showing potential as hypoglycemic agents. nih.gov
Heat Shock Protein (Hsp90) Inhibition: The related 3,8-diaminoimidazo[1,2-a]pyrazine scaffold has been found to exhibit moderate inhibitory activity against Hsp90, a chaperone protein that is a target in cancer therapy. rsc.orgnih.gov
Unanswered questions remain regarding the precise molecular mechanisms of action for many of these compounds. Future pre-clinical studies are needed to validate these targets, explore off-target effects, and expand the investigation into other disease areas such as viral infections and neurodegenerative disorders, where related heterocyclic compounds have shown promise. nih.govdoi.org
Development of Advanced Computational Models for Predictive Biology
Modern drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds. ornl.gov For the this compound scaffold, the development of advanced computational models is crucial for predicting biological activity and guiding synthetic efforts.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, including both field-based and Gaussian-based approaches, have been successfully applied to related imidazo-heterocyclic inhibitors. japsonline.com These models can identify the key steric, electronic, and hydrophobic properties of the molecule that are critical for its biological activity, providing a roadmap for designing more potent compounds. japsonline.commdpi.com
Molecular Docking: Docking simulations are used to predict the binding orientation of this compound derivatives within the active site of a target protein. abjournals.orguran.ua This technique was used to understand how 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bind to PI3Kα kinase, revealing key interactions that contribute to their inhibitory activity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and predict the compound's mechanism of action at an atomic level.
A major challenge is the development of predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Future efforts will focus on creating more accurate in silico models to forecast the pharmacokinetic and safety profiles of novel this compound derivatives early in the discovery process, reducing the likelihood of late-stage failures.
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating combinatorial chemistry with high-throughput screening (HTS). chemdiv.comnih.gov
Combinatorial Chemistry: Synthetic strategies that are amenable to combinatorial chemistry, such as multicomponent reactions, are essential for rapidly generating large libraries of diverse this compound analogs. mdpi.combeilstein-journals.org By systematically varying the substituents at different positions on the scaffold, chemists can create a vast chemical space for biological screening.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay. ufl.edu This approach has already proven successful in this area, with an imidazo[1,2-a]pyrazine derivative being identified as a potent and selective AMPAR/γ-8 modulator from an HTS campaign. nih.gov HTS can be applied in various formats, including biochemical assays to measure enzyme inhibition and cell-based assays to assess effects on cellular pathways or viability. nih.gov
The future of this field lies in the design of "smarter" compound libraries. Instead of random collections, libraries will be designed with the aid of computational models (as described in 9.3) to maximize structural diversity and enrich for compounds with a higher probability of being active. Furthermore, the development of high-content screening (HCS) assays, which use automated microscopy to measure multiple cellular parameters simultaneously, will provide deeper insights into the mechanism of action of hit compounds directly from the primary screen.
Opportunities for Interdisciplinary Research Collaborations
The complexity of modern drug discovery necessitates a highly collaborative, interdisciplinary approach to fully exploit the potential of the this compound scaffold. The journey from a chemical scaffold to a potential therapeutic requires the integration of expertise from multiple scientific fields.
Future progress will be driven by collaborations between:
Synthetic and Medicinal Chemists: To design and create novel, diverse, and potent derivatives.
Computational Chemists and Bioinformaticians: To build predictive models for activity and ADMET properties, guiding the design-synthesis-test cycle.
Biologists and Pharmacologists: To develop and run relevant biochemical and cellular assays, identify and validate novel biological targets, and characterize the mechanism of action of active compounds.
Structural Biologists: To solve the crystal structures of lead compounds bound to their protein targets, providing critical insights for structure-based drug design.
Pharmacokinetic and Toxicology Experts: To evaluate the drug-like properties and safety profiles of promising candidates in pre-clinical models.
By fostering these collaborations, research teams can more effectively navigate the challenges of drug discovery, accelerating the translation of promising this compound compounds from laboratory curiosities into potential clinical candidates.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 8-Phenylimidazo[1,2-a]pyrazine derivatives?
The synthesis of this compound derivatives typically involves multicomponent reactions (MCRs) or cyclization strategies. For example, iodine-catalyzed three-component reactions using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine efficiently yield imidazo[1,2-a]pyrazines under mild conditions . Additionally, acid-catalyzed double cyclization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines generates hybrid benzo[d]imidazole-pyrrolo[1,2-a]pyrazine scaffolds in good yields . Optimized conditions (e.g., DBSA/toluene vs. TFA/DMSO) are critical for functional group tolerance and yield improvement .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, coupling constants (e.g., J = 5.0 Hz for ortho protons) resolve structural ambiguities in methoxy-substituted derivatives .
- HRMS (ESI-QTOF) : Validates molecular weight and purity, as seen in derivatives like 8c (C19H12FN3Na, [M + Na]+: 324.0907) .
- X-ray crystallography : Unambiguously confirms complex regioisomers (e.g., 8c, CCDC 1919367) .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
Standard assays include:
- Anticancer activity : IC50 determination against cell lines (e.g., imidazo[1,2-a]pyrazines tested for cytotoxicity) .
- Receptor binding : Radioligand displacement assays (e.g., α2-adrenergic receptor affinity using [3H]clonidine) .
- Enzyme inhibition : Cyclic AMP modulation for phosphodiesterase (PDE) inhibitors, as observed in 5-bromoimidazo[1,2-a]pyrazine .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Regioselectivity is influenced by electronic and steric factors. For example, electrophilic bromination favors position 3 due to higher electron density, while nucleophilic substitutions (e.g., methoxylation) occur at positions 5 and 8 . Computational studies (e.g., electron density mapping) and directing groups (e.g., fluorine substituents) can guide selectivity . Unsymmetrical o-phenylenediamines may produce regioisomers (e.g., 8c and 8e), requiring chromatographic separation and crystallographic validation .
Q. How do structural modifications impact photophysical properties and bioimaging potential?
Fusion of aromatic rings (e.g., naphthalene in 8h) enhances fluorescence intensity and blue emission in aggregated states. Substituents like methoxy groups improve cell permeability and reduce phototoxicity, making derivatives like 8z candidates for bioimaging . Emission spectra (e.g., λem = 450–470 nm in acetonitrile) correlate with π-extension and electron-donating groups .
Q. What strategies optimize selectivity for α2-adrenergic receptors over α1 subtypes?
Structural tuning of the piperazinyl side chain and imidazo ring saturation significantly affects selectivity. For instance, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (2a) exhibits 70-fold α2 selectivity over α1, while dihydro derivatives lose α2 affinity without affecting α1 binding . Computational modeling aligns conformational energies with semirigid templates like mianserin to rationalize selectivity .
Q. How can synthetic yields be improved in acid-sensitive multicomponent reactions?
Low yields in isocyanide-based MCRs often stem from reagent decomposition. Using iodine as a catalyst (5 mol%) at room temperature enhances stability and yields (e.g., 85% for imidazo[1,2-a]pyrazine 10a) . Polar solvents (e.g., ethanol) and avoiding elevated temperatures further mitigate side reactions .
Q. What computational tools aid in predicting bioactivity and mechanism of action?
- Molecular docking : Evaluates binding poses for acetylcholinesterase inhibitors or telomerase interactions .
- QSAR models : Correlate substituent effects (e.g., halogen vs. alkyl groups) with hypoglycemic activity in ob/ob mice .
- Conformational analysis : Lanthanide shift reagents and DFT calculations resolve NMR assignments and reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
